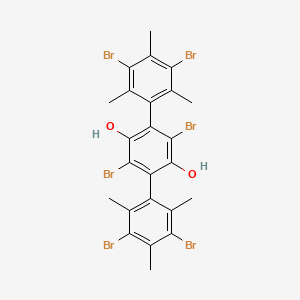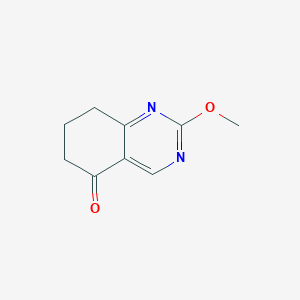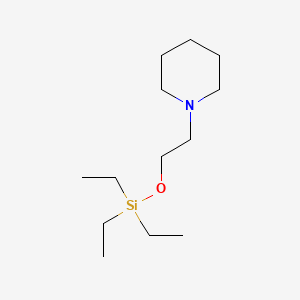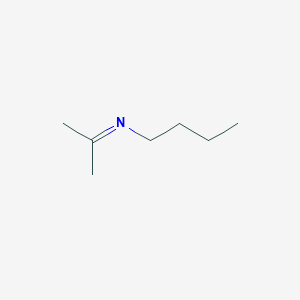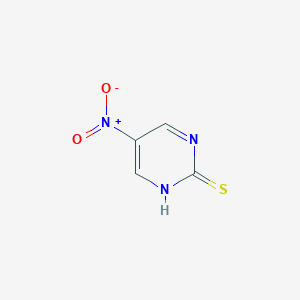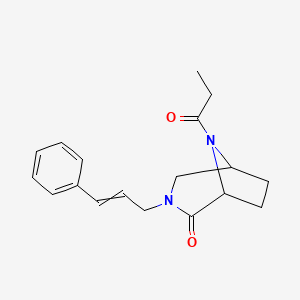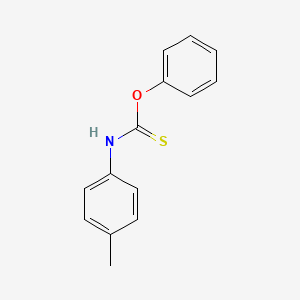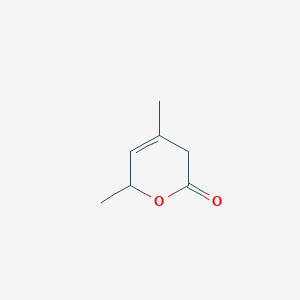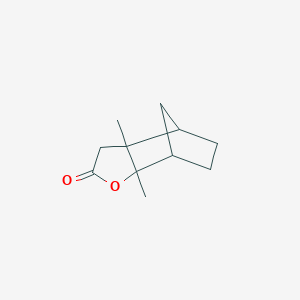![molecular formula C16H22O2 B14717637 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 22551-06-0](/img/structure/B14717637.png)
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a methoxyphenyl group and a dimethylbicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where reagents like sodium methoxide (NaOCH3) can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Methylphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, making it distinct from its analogs.
特性
CAS番号 |
22551-06-0 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O2/c1-15(2)12-4-5-13(10-12)16(15,17)11-6-8-14(18-3)9-7-11/h6-9,12-13,17H,4-5,10H2,1-3H3 |
InChIキー |
KYDIXRXXWRIXJB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1(C3=CC=C(C=C3)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


